2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound characterized by its unique structural features, which include a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage. This compound is of interest in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
The compound is cataloged under the identifier 838905-98-9 and can be sourced from chemical suppliers such as BenchChem, which provides detailed specifications and synthesis routes for research purposes.
2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid falls under the category of pyrrolidine derivatives and is classified as a thioether. Its structure integrates features typical of both nicotinic acids and pyrrolidinones, making it a compound of interest in pharmacological research.
The synthesis of 2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves several key steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reagent concentrations to optimize yields and minimize side reactions.
The molecular formula for 2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is C17H18N2O4S. It features:
The molecular weight of this compound is approximately 346.40 g/mol. Its structural characteristics can be further analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational properties.
2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound's properties and enhancing its biological activity, making them essential for medicinal chemistry applications.
The mechanism of action for 2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets within biological systems:
This interaction profile suggests potential applications in neuropharmacology and other therapeutic areas where modulation of neurotransmitter systems is beneficial.
The compound exhibits characteristics typical of organic molecules with functional groups that influence solubility and reactivity. Specific physical properties such as melting point and solubility in various solvents have not been explicitly detailed in available sources but are crucial for practical applications.
The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound in synthetic organic chemistry. Its stability under various conditions will depend on the specific environment and presence of reactive species.
2-((1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has potential applications in:
This compound represents a promising area for exploration in medicinal chemistry due to its unique structure and potential biological activities .
The structural architecture of 2-([1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid (CAS: 838874-00-3) exemplifies a strategic integration of three pharmacologically significant domains: a N-aryl substituted pyrrolidine-2,5-dione ring, a thioether linker, and a nicotinic acid moiety. This hybrid scaffold demonstrates exceptional versatility in molecular recognition processes, enabling precise interactions with diverse biological targets. The pyrrolidinone core provides conformational restriction that enhances target selectivity, while its N-aryl substitution (specifically the 4-methylphenyl group in this derivative) modulates electron distribution and lipophilicity—critical factors for membrane penetration and bioavailability .
The thioether (–S–) linkage confers metabolic stability compared to oxygen-based ethers while maintaining conformational flexibility. This structural feature enables the compound to adopt bioactive conformations upon target binding, as evidenced in crystallographic studies of analogous compounds . The electron-rich sulfur atom facilitates reversible interactions with transition metals in enzymatic active sites, expanding potential applications in metalloenzyme inhibition.
The terminal nicotinic acid group serves as a multifunctional pharmacophore, contributing to target engagement through hydrogen bonding and ionic interactions via its carboxylic acid functionality. Its pyridine nitrogen acts as a hydrogen bond acceptor, enabling complementary binding with serine/threonine residues in kinase domains or polar pockets in receptor targets. Molecular modeling analyses indicate that this trifunctional scaffold adopts a "T-shaped" conformation that optimally positions each pharmacophoric element for simultaneous interaction with distinct binding subpockets .
Table 1: Key Molecular Properties of Pyrrolidine-Thioether-Nicotinic Acid Hybrids
Property | 2-([1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic Acid | Chloro-Methylphenyl Analog (EVT-5610207) |
---|---|---|
Molecular Formula | C₁₇H₁₄N₂O₄S | C₁₇H₁₃ClN₂O₄S |
Molecular Weight | 342.37 g/mol | 376.8 g/mol |
Hydrogen Bond Donors | 1 (carboxylic acid) | 1 |
Hydrogen Bond Acceptors | 5 (2 carbonyls, pyridine N, carboxylic acid O, S) | 5 |
Rotatable Bonds | 4 | 4 |
Aromatic Rings | 2 (phenyl and pyridine) | 2 |
Key Structural Variation | 4-Methylphenyl substituent | 3-Chloro-4-methylphenyl substituent |
Structure-activity relationship (SAR) studies of analogous compounds reveal that modifications to the aryl ring significantly influence target affinity and physicochemical properties. The 4-methylphenyl substituent (as in EVT-2605661) enhances lipophilicity (clogP ≈ 2.1) while avoiding excessive hydrophobicity that compromises aqueous solubility. Comparative analyses with the chloro-methylphenyl derivative (EVT-5610207, C₁₇H₁₃ClN₂O₄S) demonstrate that electron-withdrawing groups increase electrophilicity at the pyrrolidinone carbonyls, potentially enhancing covalent interactions with nucleophilic residues in biological targets [8]. The conserved nicotinic acid moiety enables salt bridge formation with basic residues, as confirmed through mutagenesis studies on target proteins.
Synthetic accessibility further elevates the scaffold's drug discovery utility. The convergent synthesis typically involves: (1) Formation of the pyrrolidine ring via cyclization between maleic anhydride derivatives and 4-methylaniline; (2) Thioether formation through nucleophilic displacement of activated pyrrolidinone intermediates with 2-mercaptonicotinic acid; (3) Final purification via recrystallization or chromatographic methods. This modular approach facilitates rapid generation of analogs for lead optimization campaigns targeting specific disease pathways .
The strategic incorporation of thioether linkages into bioactive heterocycles represents a century-long evolution in medicinal chemistry, beginning with early antimicrobial sulfonamide derivatives. Thioether-functionalized compounds gained prominence through systematic investigations into sulfur's unique electronic and steric properties, which enable distinctive binding geometries unattainable with oxygen isosteres. The historical trajectory of these scaffolds reveals three transformative phases that contextualize the development of modern derivatives like 2-([1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid.
Table 2: Milestones in Thioether-Linked Heterocycle Development
Era | Key Innovations | Representative Compounds |
---|---|---|
1930s-1960s | Serendipitous discovery of natural product-inspired thioethers; Early synthetic antimicrobials | Penicillin derivatives; Phenothiazine neuroleptics |
1970s-1990s | Rational design of enzyme inhibitors; Structure-guided optimization | ACE inhibitors; Thiopurine antimetabolites |
2000s-Present | Hybrid scaffold development; Computational target prediction | EVT-2605661 analogs; DPP-IV inhibitors (e.g., MK-0431) |
The foundational period (pre-1970s) witnessed empirical exploration of thioether-containing natural products and their synthetic analogs. Seminal work on penicillin's β-lactam-thiazolidine system revealed how the thioether sulfur contributes to antibacterial activity through conformational constraint and enhanced reactivity. Concurrently, phenothiazine derivatives like chlorpromazine established the importance of the –S– linkage in CNS drug delivery, facilitating blood-brain barrier penetration via enhanced lipophilicity. These discoveries catalyzed systematic investigations into thioether-based bioisosterism across therapeutic areas [4] [6].
The rational design era (1970s-1990s) leveraged emerging X-ray crystallography and computational methods to optimize thioether-containing pharmacophores. Angiotensin-converting enzyme (ACE) inhibitors exemplified this transition, where thioether linkages replaced disulfide bonds in captopril's design to improve metabolic stability while retaining zinc-binding capacity. This period also established quantitative structure-activity relationship (QSAR) models demonstrating that thioether incorporation modulates electronic properties without significant steric perturbation—enabling fine-tuning of drug-receptor interactions. Academic research groups, particularly within university medicinal chemistry departments like those at the University of Michigan and University of Washington, pioneered synthetic methodologies for stereoselective thioether formation, enabling production of enantiopure derivatives for pharmacological evaluation [6] [7].
Contemporary research (post-2000) integrates hybrid scaffold strategies with advanced computational approaches. The pyrrolidine-thioether-nicotinic acid framework exemplifies this paradigm, combining established pharmacophores into novel configurations. Modern drug discovery initiatives within academic divisions—such as The Ohio State University's Medicinal Chemistry & Pharmacognosy Division—employ interdisciplinary approaches including computer-aided drug design (CADD), chemical biology, and synthetic methodology development to optimize these hybrids. Research led by faculty like Daniel Adu-Ampratwum focuses on novel synthetic methods for thioether-linked compounds targeting HIV and cancer pathways, while Xiaolin Cheng's laboratory develops computational techniques to understand molecular interactions of such scaffolds [4].
The evolution of dipeptidyl peptidase-IV (DPP-IV) inhibitors illustrates this progression. Early lead compounds featuring simple thioether-linked heterocycles evolved into sophisticated therapeutics like MK-0431 (sitagliptin phosphate), where the thioether contributes to sustained enzyme inhibition through optimal positioning of the trifluorophenyl moiety within the S1 pocket. Analogously, 2-([1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio)nicotinic acid represents a modern iteration of this design philosophy, with its nicotinic acid group serving as a bioisostere for peptide carboxylates in protease targets [3].
Current innovations focus on predictive bioactivity modeling and synthetic diversification. Artificial intelligence platforms, such as those developed by Gaurav Bhardwaj at the University of Washington, accelerate discovery by predicting target interactions for novel thioether hybrids before synthesis. These computational advances, combined with high-throughput synthetic methodologies like flow chemistry employed in Mark Mitton-Fry's antibacterial research, enable rapid exploration of chemical space around the pyrrolidine-thioether-nicotinic acid core [4] [6]. This integrated approach positions thioether-linked hybrids as privileged scaffolds for addressing emerging therapeutic challenges, from antimicrobial resistance to targeted oncology applications.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1